N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS3/c1-15-20(32-23(25-15)19-7-4-12-31-19)13-24-22(29)16-5-2-10-28(14-16)21-9-8-17(26-27-21)18-6-3-11-30-18/h3-4,6-9,11-12,16H,2,5,10,13-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEFQMKRZHIOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide, identified by its CAS number 1421512-41-5, is a complex organic compound with potential biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 413.6 g/mol. It features a thiazole ring, a pyridazine moiety, and a piperidine structure, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421512-41-5 |
| Molecular Formula | C20H23N5OS2 |
| Molecular Weight | 413.6 g/mol |
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit Mycobacterium tuberculosis, with some compounds demonstrating IC50 values as low as 1.35 µM against the pathogen . The presence of the thiazole ring in our compound suggests a similar potential for anti-tubercular activity.
Antitumor Activity
Thiazole derivatives have also been explored for their anticancer properties. A study highlighted that certain thiazole-integrated compounds displayed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines . The structural features of this compound may enhance its cytotoxicity by promoting apoptosis in tumor cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group in related compounds has been shown to inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria . This suggests that similar interactions may occur with our compound.
- Molecular Docking Studies : Preliminary docking studies indicate favorable interactions with target enzymes involved in metabolic pathways of pathogens, enhancing the compound's efficacy .
- Structure Activity Relationship (SAR) : The presence of specific functional groups (e.g., methyl and thiophene) has been linked to increased biological activity. The SAR analysis suggests that modifications to these groups can significantly influence the potency and selectivity of the compound against target cells .
Case Study 1: Anti-tubercular Efficacy
In a study focused on synthesizing novel anti-tubercular agents, several compounds were tested against Mycobacterium tuberculosis with promising results. Among these, derivatives similar to our compound showed significant inhibitory effects at concentrations below 5 µM, indicating potential for further development as anti-tubercular drugs .
Case Study 2: Anticancer Properties
Another investigation into thiazole derivatives revealed that specific structural modifications enhanced their anticancer activities. Compounds with similar scaffolds demonstrated effective cytotoxicity in vitro against various cancer cell lines, suggesting that this compound could also exhibit similar properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound shares structural motifs with several classes of bioactive molecules:
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Unlike pyrimidine-based analogs , the pyridazine ring in the target compound may reduce metabolic stability due to fewer hydrogen-bond acceptors.
Table 2: Bioactivity Profiles of Comparable Compounds
Inferences for the Target Compound :
- The dual thiophene groups may enhance target binding affinity compared to mono-thiophene or pyridinyl analogs, as seen in kinase inhibition studies .
- Piperidine-carboxamide linkages, as in the target compound, are associated with improved blood-brain barrier penetration in neurological agents .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via multi-step protocols involving:
- Cyclization reactions : Use iodine and triethylamine in DMF for thiazole or thiadiazole ring formation, as demonstrated in analogous heterocyclic systems .
- Coupling reactions : Employ reagents like EDCl/HOBt for amide bond formation between thiazole-methyl and piperidine-carboxamide moieties, following methodologies for pyridazine-thiazole carboxamide derivatives .
- Solvent selection : Acetonitrile or ethanol under reflux conditions (1–3 hours) for intermediate steps .
Q. How can purity and structural integrity be confirmed experimentally?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon connectivity (e.g., thiophene δ ~6.8–7.5 ppm, thiazole C=O ~165–170 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Q. What purification techniques are optimal for intermediates?
- Recrystallization : Use ethanol/water (4:1) or DMF/water mixtures for polar intermediates .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients for non-polar intermediates .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and IR (e.g., C=O stretch ~1680–1720 cm⁻¹) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction using SHELX for refinement .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading) in flow-chemistry setups, as shown for diazomethane derivatives .
- Statistical modeling : Use Student’s t-tests (p ≤ 0.05) to identify critical parameters, such as coupling reagent efficiency .
Q. How can SAR studies be designed to improve bioactivity?
- Substituent variation : Modify thiophene or pyridazine rings with electron-withdrawing groups (e.g., -Cl, -CF₃) to assess impact on target binding .
- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with target proteins, as demonstrated for benzimidazole-thiazole hybrids .
Q. What methods address low solubility in bioactivity assays?
- Co-solvent systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at the piperidine carboxamide .
Q. How can computational modeling predict binding affinity?
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyridazine N-atoms) and hydrophobic pockets using Schrödinger Suite .
- Free-energy perturbation : Calculate ΔG binding values for analogs with modified thiophene substituents .
Q. What crystallographic methods resolve ambiguous stereochemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
